molecular formula C5H7N3 B3017006 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile CAS No. 23539-64-2

2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile

Cat. No.: B3017006
CAS No.: 23539-64-2
M. Wt: 109.132
InChI Key: CWDFRBNFCCNDKB-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile is a useful research compound. Its molecular formula is C5H7N3 and its molecular weight is 109.132. The purity is usually 95%.
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Scientific Research Applications

Reaction Studies

The reactivity of compounds related to 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile has been explored in various studies. For instance, Khilya et al. (2010) investigated the reaction of 2-hetaryl-2-(tetrahydro-2-furanylidene)acetonitriles with electrophilic reagents, leading to the formation of compounds like 2-(1H-benzo[d]imidazol-2-yl)acrylonitriles (Khilya, Baglay, & Volovenko, 2010). Similarly, Goli-Garmroodi et al. (2015) synthesized a series of benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, highlighting its utility in the synthesis of novel compounds (Goli-Garmroodi et al., 2015).

Antioxidant and Antitumor Activities

El‐Mekabaty (2015) used a related compound, 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, as a key intermediate for synthesizing heterocycles that exhibited antioxidant activity. Some of these compounds demonstrated antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015). Additionally, Wardakhan et al. (2011) investigated the use of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in synthesizing compounds with anti-tumor activities, highlighting its potential in cancer research (Wardakhan, Ibrahim, & Zaki, 2011).

Optical and Electroluminescence Properties

Muruganantham et al. (2019) synthesized fluorophores based on 2-(1H-indol-3-yl)acetonitrile and 4,5-diphenyl-1H-imidazole, studying their optical, thermal, and electroluminescence properties for potential OLED applications. This study indicates the role of such compounds in developing advanced optical materials (Muruganantham et al., 2019).

Fluorophore and Catalyst Development

In the field of fluorophores, Padalkar et al. (2015) synthesized novel fluorescent compounds using 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-2H-naphtho[1,2-d][1,2,3]triazolyl derivatives, demonstrating their potential in creating blue-emitting materials (Padalkar et al., 2015). Furthermore, Balewski et al. (2020) explored the synthesis of novel 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imine derivatives, testing their cytotoxicity and revealing their potential in medicinal chemistry (Balewski et al., 2020).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-2-1-5-7-3-4-8-5/h1,3-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDFRBNFCCNDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.